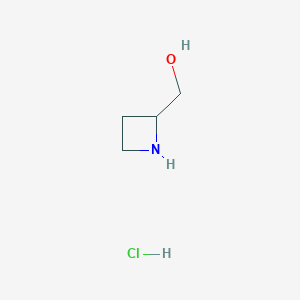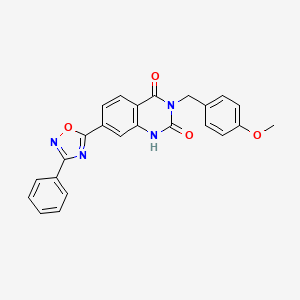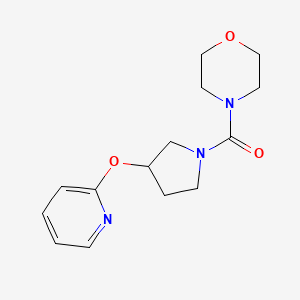
(azetidin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinemethanol hydrochloride is a chemical compound with the molecular formula C4H10NO·HCl. It is a versatile material used in various scientific research fields due to its unique properties. The compound is known for its applications in pharmaceuticals, organic synthesis, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinemethanol hydrochloride can be achieved through several methods. One common approach involves the reaction of β-lactam with acetaldehyde . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. Additionally, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium.
Industrial Production Methods: Industrial production of 2-Azetidinemethanol hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Azetidinemethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Azetidinemethanol hydrochloride include lithium aluminum hydride for reduction reactions and organometal reagents for alkylation . The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of 2-Azetidinemethanol hydrochloride depend on the specific reagents and conditions used. For example, reduction reactions may yield alcohol derivatives, while alkylation reactions can produce various substituted azetidines .
Scientific Research Applications
2-Azetidinemethanol hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and as a catalyst in various reactions . In biology, the compound is studied for its potential biological activity and interactions with biomolecules. In medicine, it is explored for its potential therapeutic applications, including drug development and delivery systems . Additionally, the compound finds use in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Azetidinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
2-Azetidinemethanol hydrochloride can be compared with other similar compounds, such as azetidine carboxylic acids and azetidine derivatives. These compounds share similar structural features but may differ in their chemical properties and applications. For example, azetidine carboxylic acids are important scaffolds for obtaining biologically active heterocyclic compounds and peptides . The uniqueness of 2-Azetidinemethanol hydrochloride lies in its specific reactivity and versatility in various research fields .
List of Similar Compounds:- Azetidine carboxylic acids
- Azetidine derivatives
- β-Lactam derivatives
Properties
IUPAC Name |
azetidin-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFYVAXRAPUES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)



![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)


![4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2374466.png)
![indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2374468.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)
